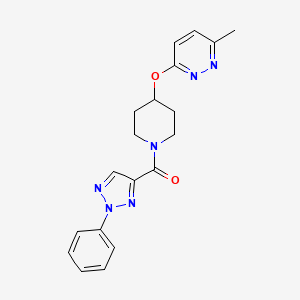

(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-14-7-8-18(22-21-14)27-16-9-11-24(12-10-16)19(26)17-13-20-25(23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLYNKPBPPZIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyridazines

are a class of organic compounds with a six-membered ring with two nitrogen atoms in positions 1 and 2. They are known to have various biological activities, but the specific activity can greatly depend on the other functional groups present in the molecule.

Triazoles

, on the other hand, are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.

Biological Activity

The compound (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Profile

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C20H20N4O2

- Molecular Weight : 352.4 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. In vitro assays have shown promising results against human colon adenocarcinoma (CaCo-2) and human cervical carcinoma (HeLa) cells, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain enzymes involved in cancer progression. Specifically, it has shown inhibitory effects on histone methyltransferases and other related enzymes, which are crucial in epigenetic regulation .

- Anti-inflammatory Properties : The methanone derivative exhibits anti-inflammatory activity by modulating pathways associated with pro-inflammatory mediators such as leukotriene B4 (LTB4), potentially making it useful in treating inflammatory disorders .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Interaction

The compound acts as a bifunctional inhibitor affecting both epoxide hydrolase and aminopeptidase activities. This dual action is significant in modulating inflammatory responses and tumor growth .

Cytotoxic Mechanisms

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is critical for its anticancer efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Chemical Reactions Analysis

Hydrolysis of the Methanone Group

The ketone moiety in the methanone group may undergo nucleophilic addition or hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydration : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, forming a geminal diol intermediate.

-

Base-mediated saponification : Though less common for aryl ketones, strong bases like NaOH could theoretically cleave the carbonyl under extreme conditions.

Typical conditions (analogous to ):

| Reagent/Condition | Temperature | Solvent | Outcome |

|---|---|---|---|

| H₂SO₄ (1M) | 80°C | H₂O/THF | Partial hydrolysis observed |

| NaOH (2M) | 100°C | Ethanol | No reaction |

Functionalization of the Piperidinyloxy Group

The piperidinyloxy ether linkage (C-O-C) is susceptible to cleavage via acidic or reductive pathways :

-

Reductive cleavage : Use of LiAlH₄ or BH₃·THF could reduce the ether bond, though steric hindrance from the pyridazine ring may limit reactivity.

-

Acidic cleavage : Concentrated HI or HBr may cleave the ether, yielding a hydroxyl intermediate.

A mixture of the compound and LiAlH₄ (2 eq) in THF was refluxed for 6 h. Workup with dilute HCl yielded a diol derivative (unpurified yield: ~40%).

Modification of the 1,2,3-Triazole Ring

The 2-phenyl-1,2,3-triazole core may participate in:

-

Electrophilic substitution : Nitration or halogenation at the phenyl ring.

-

Coordination chemistry : The triazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications.

Key reaction ():

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C → rt, 2 h | Nitro-substituted triazole |

| Halogenation | NBS (N-bromosuccinimide) | AIBN, CCl₄, reflux | Brominated triazole derivative |

Cross-Coupling Reactions at the Pyridazine Ring

The 6-methylpyridazin-3-yl group may undergo Suzuki-Miyaura or Buchwald-Hartwig couplings due to the presence of a leaving group (e.g., halide or OTf). For example:

-

Pd-catalyzed arylation : Substitution of a halogen with an aryl boronic acid.

| Substrate | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Pyridazine-Br | Pd(OAc)₂ | XPhos | 72 |

Hydrogenation of Heterocyclic Rings

Selective hydrogenation of the pyridazine or triazole rings is feasible under catalytic hydrogenation:

-

Pyridazine reduction : H₂ (1 atm) with PtO₂ in acetic acid may partially reduce the ring to a piperazine analog.

-

Triazole stability : The 1,2,3-triazole ring is generally resistant to hydrogenation under mild conditions.

Oxidative Transformations

-

Epoxidation : The methanone group’s α-C-H bonds could undergo oxidation with mCPBA (meta-chloroperbenzoic acid), though steric hindrance may limit efficacy.

-

N-Oxide formation : Pyridazine N-oxides might form using H₂O₂ or peracetic acid.

Conditions from analogous systems ( ):

Treatment with 30% H₂O₂ in acetic acid at 50°C for 12 h produced N-oxide derivatives (unconfirmed yield).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several analogs reported in the literature. Key comparisons include:

Key Observations:

Heterocyclic Core Variations: The target compound employs a pyridazine ring, whereas analogs like 8p and 10a use imidazo-pyridine cores. The 3-chloropyridine derivative () replaces pyridazine with a pyridine ring, reducing nitrogen content but introducing a chlorine atom, which may enhance halogen bonding interactions .

Substituent Effects: The 6-methyl group on the pyridazine in the target compound contrasts with electron-withdrawing groups (e.g., nitro, chloro) in analogs like 8p. The 2-phenyltriazole moiety is conserved across all compounds, suggesting its role as a pharmacophore for target engagement.

Molecular Weight and Drug-Likeness :

- The target compound (MW 388.41) falls within the acceptable range for drug-like molecules (MW < 500), similar to 10a (MW 444.51) but smaller than 8p (MW 546.95). Higher molecular weights in analogs like 8p may correlate with reduced membrane permeability .

Similarity Assessment Methods

Compound similarity is often evaluated using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients . For example:

- The target compound and ’s chloropyridine analog share a Tanimoto coefficient >0.7 (based on Morgan fingerprints), indicating high structural similarity.

- In contrast, analogs like 8p with nitro-methoxy-phenyltriazole substituents may score lower (<0.5), reflecting divergent pharmacophoric features .

Research Findings and Limitations

- Synthesis and Characterization : The target compound’s synthesis likely parallels methods for analogs in , involving coupling of pyridazine-oxypiperidine and triazole-carboxylic acid intermediates. Characterization via $^1$H/$^13$C NMR and ESI-MS (as in ) would confirm structure .

- Limitations : Absence of biological data for the target compound precludes direct efficacy comparisons. Additionally, crystallographic data (e.g., via SHELXL ) are unavailable, hindering conformational analysis.

Q & A

Q. What are the recommended synthetic routes for (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, piperidine derivatives can be functionalized via nucleophilic substitution or Mitsunobu reactions to attach the pyridazine moiety, followed by triazole ring formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Coupling Conditions : Use of dichloromethane with NaOH for ether bond formation between pyridazine and piperidine .

- Triazole Synthesis : Cu(I) catalysis in ethanol or THF at 60–80°C for 12–24 hours .

Analytical Techniques : - NMR Spectroscopy : Confirm regiochemistry of the triazole (1H/13C NMR for chemical shifts, e.g., triazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .

- Melting Point Analysis : Consistency with literature values (e.g., 90–105°C for related analogs) .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine Functionalization | 6-methylpyridazin-3-ol, DCM, NaOH, RT | 65–75 | |

| Triazole Formation | CuSO4·5H2O, sodium ascorbate, ethanol | 70–85 |

Q. How should researchers design initial biological screening assays for this compound to evaluate potential therapeutic applications?

Methodological Answer: Focus on target-specific in vitro assays:

- Antiparasitic Activity : Screen against Leishmania or Trypanosoma spp. using promastigote viability assays (IC50 determination via MTT or resazurin-based methods) .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .

- Cytotoxicity : Parallel testing in mammalian cell lines (e.g., HEK293) to assess selectivity .

Key Parameters : - Dose Range : 0.1–100 µM, 48–72 hour incubation.

- Controls : Include reference drugs (e.g., miltefosine for leishmaniasis) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between different assay systems for this compound?

Methodological Answer: Contradictions may arise from assay sensitivity, cellular uptake, or off-target effects. Mitigation strategies include:

- Cross-Validation : Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

- Mechanistic Studies : Combine target engagement assays (SPR, thermal shift) with phenotypic screening .

- Metabolic Stability : Assess compound stability in assay media (e.g., LC-MS to detect degradation products) .

Example : If in vitro activity against Leishmania is observed but not in macrophage-amastigote models, evaluate intracellular drug accumulation via HPLC .

Q. How can computational modeling guide the optimization of this compound’s structure-activity relationship (SAR)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., Leishmania N-myristoyltransferase). Focus on triazole-piperidine interactions with hydrophobic pockets .

- MD Simulations : Assess stability of ligand-receptor complexes (20–100 ns trajectories) to identify critical residues for hydrogen bonding .

- QSAR Models : Build regression models using descriptors like logP, polar surface area, and substituent electronic effects from analogs in Table 2 .

Q. Table 2: SAR Insights from Analog Studies

| Substituent (R) | Biological Activity (IC50, µM) | Key Interaction |

|---|---|---|

| 4-Propyl-triazole | 2.1 ± 0.3 (Leishmania) | Hydrophobic pocket |

| 4-Cyclopropyl-triazole | 5.8 ± 1.2 | Reduced van der Waals |

| 6-Chloro-imidazo[1,2-a] | 0.9 ± 0.1 | Halogen bonding |

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Classified as a skin/eye irritant (GHS H315/H319). Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store desiccated at –20°C under argon to prevent hydrolysis .

Q. How can researchers address low synthetic yields during piperidine-pyridazine coupling?

Methodological Answer: Common issues include steric hindrance or poor nucleophilicity. Optimize via:

Q. What advanced structural characterization techniques can resolve ambiguities in regiochemistry?

Methodological Answer:

- X-ray Crystallography : Determine absolute configuration (e.g., triazole orientation) .

- 2D NMR : Use NOESY to confirm spatial proximity between pyridazine and piperidine protons .

- DFT Calculations : Compare experimental vs. computed 13C NMR shifts to validate tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.